molecular formula C6H12ClNO2S B1316622 4-Methylpiperidine-1-sulfonyl chloride CAS No. 41483-70-9

4-Methylpiperidine-1-sulfonyl chloride

Cat. No.: B1316622
CAS No.: 41483-70-9
M. Wt: 197.68 g/mol
InChI Key: IVVNPRFHZBOVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpiperidine-1-sulfonyl chloride (CAS 41483-70-9) is a sulfonating agent widely used in organic synthesis, particularly for introducing sulfonamide groups into target molecules. Its structure comprises a piperidine ring substituted with a methyl group at the 4-position and a sulfonyl chloride functional group at the 1-position. This compound is valued for its reactivity in nucleophilic substitution reactions, enabling applications in pharmaceuticals, agrochemicals, and material science.

Properties

IUPAC Name

4-methylpiperidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S/c1-6-2-4-8(5-3-6)11(7,9)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVNPRFHZBOVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585520
Record name 4-Methylpiperidine-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41483-70-9
Record name 4-Methylpiperidine-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonylation of 4-Methylpiperidine with Sulfonyl Chlorides

One common approach to prepare sulfonyl chloride derivatives of piperidine involves reacting 4-methylpiperidine with sulfonyl chlorides under controlled basic conditions. This method typically uses a weak base to maintain pH and facilitate nucleophilic substitution on the sulfonyl chloride.

  • Procedure Example :
    4-Methylpiperidine is mixed with aqueous sodium carbonate (15%) to maintain a pH of about 9. Methanol is added as a co-solvent, and 4-bromomethylbenzenesulfonyl chloride is added gradually. The mixture is stirred vigorously for about 1 hour until precipitation occurs. The product, 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine, precipitates out, is filtered, washed, dried, and recrystallized from methanol for purification.

This method highlights the importance of pH control and solvent choice to achieve high purity and yield of sulfonylated piperidine derivatives.

Chlorination of Sulfoxide or Sulfide Intermediates to Sulfonyl Chlorides

Another well-documented method involves the oxidation of sulfoxide intermediates followed by chlorination to yield sulfonyl chlorides. This approach is often used for related sulfonyl chloride compounds and can be adapted for 4-methylpiperidine derivatives.

  • Patent-Described Method :
    A sulfoxide intermediate is dissolved in acetic acid and water, cooled to about 6 °C, and purged with nitrogen. Chlorine gas is then bubbled through the mixture over 25 minutes while maintaining the temperature below 10 °C. The reaction progress is monitored by HPLC until complete conversion to sulfonyl chloride is confirmed. The mixture is then concentrated under reduced pressure, and the residue is triturated with toluene and iso-hexane to isolate the sulfonyl chloride as a crystalline solid with yields around 87%.

This method emphasizes careful temperature control, use of chlorine gas as a chlorinating agent, and purification by solvent trituration.

Use of Chlorosulfonic Acid for Sulfonyl Chloride Formation

Chlorosulfonic acid is a classical reagent for introducing sulfonyl chloride groups onto amines or amides. This method is applicable for preparing sulfonyl chloride precursors related to piperidine derivatives.

  • Research Article Example :
    An amide precursor is treated with chlorosulfonic acid at low temperature (-10 °C). The reaction mixture initially forms a solid mass, which is then stirred at room temperature to complete the sulfonylation. The crude product is subsequently purified by recrystallization or chromatography to yield the sulfonyl chloride derivative.

This approach is notable for its directness but requires careful handling due to the corrosive nature of chlorosulfonic acid.

Preparation of Stock Solutions and Formulation Considerations

For practical applications, 4-methylpiperidine-1-sulfonyl chloride is often prepared as stock solutions at various molarities for biological or chemical use.

Stock Solution Concentration 1 mg Sample Volume (mL) 5 mg Sample Volume (mL) 10 mg Sample Volume (mL)
1 mM 5.0586 25.293 50.586
5 mM 1.0117 5.0586 10.1172
10 mM 0.5059 2.5293 5.0586
  • Preparation involves dissolving the compound in DMSO to create a master stock solution, followed by dilution with co-solvents such as PEG300, Tween 80, water, or corn oil to achieve clear in vivo formulations.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Notes
Direct sulfonylation with sulfonyl chloride 4-Methylpiperidine, sulfonyl chloride, Na2CO3, methanol Simple, mild conditions Requires pH control and purification
Chlorination of sulfoxide intermediates Sulfoxide intermediate, Cl2 gas, acetic acid, low temp High yield, clean conversion Requires handling of chlorine gas
Chlorosulfonic acid sulfonylation Amide precursor, chlorosulfonic acid, low temp Direct sulfonyl chloride formation Corrosive reagent, careful temperature control
Stock solution preparation DMSO, PEG300, Tween 80, water, corn oil Facilitates biological applications Requires clear solution at each step

Detailed Research Findings and Considerations

  • The chlorination method using chlorine gas is highly efficient for converting sulfoxide intermediates to sulfonyl chlorides with yields up to 87%, as confirmed by HPLC analysis.
  • Direct sulfonylation in aqueous basic media is effective for preparing sulfonylated piperidine derivatives, with recrystallization improving purity.
  • Chlorosulfonic acid provides a robust route for sulfonyl chloride formation on amide substrates but demands strict temperature control and safety precautions.
  • Formulation data from chemical suppliers provide practical guidance for preparing stock solutions at precise molarities, essential for reproducible experimental use.

Chemical Reactions Analysis

Types of Reactions

4-Methylpiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

Medicinal Chemistry
4-Methylpiperidine-1-sulfonyl chloride is primarily utilized in the synthesis of biologically active compounds. The sulfonyl chloride moiety facilitates the introduction of sulfonamide groups into target molecules, which can enhance their pharmacological properties. This compound has been explored for its potential as a building block in the development of new drugs targeting various diseases.

Case Studies
Research has demonstrated that derivatives of this compound exhibit significant biological activities. For instance, studies have focused on its interaction with enzymes and receptors, employing techniques such as surface plasmon resonance to evaluate binding affinities. These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Chemical Manufacturing
In addition to pharmaceutical uses, this compound finds applications in chemical manufacturing processes where it serves as an intermediate for synthesizing agrochemicals and specialty chemicals. Its ability to form stable bonds with various nucleophiles makes it suitable for producing complex chemical structures.

Analytical Chemistry

Analytical Techniques
The compound is also employed in analytical chemistry for developing methods to quantify related compounds in biological samples. Its reactivity can be harnessed to create derivatives that are easier to analyze using techniques like chromatography or mass spectrometry.

Mechanism of Action

The mechanism of action of 4-Methylpiperidine-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide or other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The most closely related compounds include:

  • 3,5-Dimethylpiperidine-1-sulfonyl chloride (CAS 923249-49-4): Differs in the placement of methyl groups (3,5-positions vs. 4-position) and substitution pattern.
  • Piperidine-1-sulfonyl chloride : Lacks methyl substituents, offering a simpler backbone for comparison.
Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Property 4-Methylpiperidine-1-sulfonyl chloride (Inferred) 3,5-Dimethylpiperidine-1-sulfonyl chloride Piperidine-1-sulfonyl chloride (Hypothetical)
Boiling Point (°C) ~290–300 (estimated) 291.26 ~280–290 (estimated)
Density (g/cm³) ~1.15–1.25 1.21 ~1.18–1.22
Water Solubility (mg/L) Moderate (likely <4000) 3846.73–39725 (varies by method) Higher (due to lack of methyl groups)
Reactivity High (sulfonyl chloride group) High High

Key Observations :

  • The methyl substituent position significantly impacts solubility and steric effects. For example, 3,5-dimethyl substitution may reduce water solubility compared to the 4-methyl analog due to increased hydrophobicity .
  • Boiling points are comparable across analogs, reflecting similar molecular weights and polarities.

Research Findings and Data Limitations

  • Synthesis : this compound is synthesized via chlorosulfonation of 4-methylpiperidine, analogous to methods for 3,5-dimethyl derivatives .
  • Applications : Used in peptide modification and drug intermediates, with patents highlighting its role in kinase inhibitor development.
  • Data Gaps : Experimental data for the 4-methyl variant are underrepresented in public literature compared to its dimethyl analog. Researchers are advised to consult EPA T.E.S.T. and EPI Suite for predictive modeling .

Biological Activity

4-Methylpiperidine-1-sulfonyl chloride is an organosulfur compound with the molecular formula C6_6H12_{12}ClNO2_2S and a molecular weight of approximately 197.68 g/mol. This compound is characterized by a piperidine ring with a methyl substitution at the fourth position and a sulfonyl chloride group at the first position. While specific biological activities of this compound are not extensively documented, its structural features suggest potential applications in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity.

The synthesis of this compound typically involves the reaction of 4-methylpiperidine with chlorosulfonyl chloride. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure of the synthesized compound. The sulfonyl chloride functional group is known for its high reactivity, allowing it to participate in various chemical reactions, particularly in the formation of sulfonamide derivatives.

Antimicrobial Properties

While direct research on the antimicrobial properties of this compound is sparse, sulfonamides are widely recognized for their antibacterial effects. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate biosynthesis in bacteria. This suggests that further pharmacological studies on this compound could reveal its efficacy against various bacterial strains.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds can be useful:

Compound NameStructure CharacteristicsUnique Features
4-Methylpiperazine-1-sulfonyl chloride Similar piperazine ringContains a piperazine instead of piperidine
N-Methylbenzenesulfonamide Aromatic ring attached to sulfonamideAromatic character influences solubility
2-Methylpyrrolidine-1-sulfonyl chloride Pyrrolidine ring instead of piperidineDifferent ring structure alters reactivity

The presence of the sulfonyl chloride group in this compound enhances its utility in organic synthesis compared to other derivatives that may lack this specific reactivity profile.

Case Studies and Research Findings

Research has indicated that sulfonamide derivatives can significantly impact protein-protein interactions, particularly in cancer-related pathways. For instance, studies on related compounds have shown their ability to inhibit interactions between p53 and MDM2/MDMX proteins, which are critical in tumor suppression mechanisms . While direct evidence for this compound's role in such interactions is lacking, its structural similarity to these active compounds suggests it may have analogous effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methylpiperidine-1-sulfonyl chloride, and what are their key reaction conditions?

  • Methodological Answer : A common approach involves sulfonating 4-methylpiperidine using sulfonyl chloride derivatives under anhydrous conditions. For example, analogous syntheses of piperidine sulfonyl compounds utilize reaction temperatures of 60–80°C in dichloromethane or methanol/water mixtures, with subsequent purification via silica gel chromatography (chloroform:methanol:ammonia gradients) . Key parameters include maintaining a nitrogen atmosphere to prevent hydrolysis and controlling stoichiometry to minimize byproducts like disulfonates.

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent degradation. Sulfonyl chlorides are moisture-sensitive; use desiccants like silica gel in storage vials. Safety protocols include working in a fume hood, wearing nitrile gloves, and using chemical-resistant aprons. Emergency measures for spills involve neutralization with sodium bicarbonate and disposal as hazardous waste .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) for purity analysis. Adjust the ratio (e.g., 65:35) to optimize retention times .
  • NMR : Analyze ¹H and ¹³C spectra to confirm the sulfonyl chloride moiety (δ ~3.5–4.0 ppm for piperidine protons; δ ~130–140 ppm for sulfonyl carbons). Compare with reference spectra of analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in sulfonation reactions?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity but require strict moisture control. Methanol/water mixtures improve solubility but may necessitate lower temperatures (0–5°C) to suppress hydrolysis .
  • Catalysts : Additives like triethylamine can scavenge HCl, shifting equilibrium toward product formation. Monitor pH to avoid side reactions (e.g., piperidine ring oxidation) .
  • Post-Reaction Workup : Quench excess sulfonyl chloride with ice-cold water, followed by extraction with ethyl acetate. Dry over anhydrous MgSO₄ before chromatography .

Q. What are the common sources of impurity in the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Byproducts : Disulfonates (from over-sulfonation) and hydrolyzed sulfonic acids. Mitigate by limiting reaction time and using stoichiometric sulfonyl chloride.
  • Purification : Gradient elution in column chromatography (e.g., 90:10 to 70:30 hexane:ethyl acetate) separates sulfonyl chloride from polar impurities. Recrystallization in ethanol/water mixtures improves crystalline purity .
  • Analytical Confirmation : Use LC-MS to detect trace impurities (e.g., unreacted 4-methylpiperidine) and adjust synthetic protocols accordingly .

Q. How do structural modifications to the piperidine ring or sulfonyl group affect the reactivity and application of this compound in medicinal chemistry?

  • Methodological Answer :

  • Piperidine Modifications : Substituents like methyl groups (as in 4-methylpiperidine) enhance steric hindrance, reducing nonspecific binding in receptor studies. Compare with 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, where electron-donating groups alter electrophilicity .
  • Sulfonyl Group Reactivity : The sulfonyl chloride moiety enables nucleophilic substitution (e.g., with amines to form sulfonamides). Kinetic studies using UV-Vis spectroscopy can quantify reaction rates with varying nucleophiles (e.g., aniline vs. aliphatic amines) .
  • Biological Activity : In drug discovery, sulfonyl chlorides serve as intermediates for protease inhibitors. Assay cytotoxicity (e.g., MTT assays) and compare with analogs like 1-(2-Methylphenyl)piperidin-4-one to evaluate structure-activity relationships .

Notes on Data Contradictions and Stability

  • Stability Variability : Conflicting storage recommendations (e.g., -20°C vs. ambient temperatures) may arise from differences in solvent residues or crystalline forms. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to determine optimal storage .
  • Reactivity Discrepancies : Reported yields in analogous syntheses (e.g., 81% in vs. lower yields elsewhere) highlight the impact of solvent purity and reaction scale. Replicate protocols under controlled conditions to validate reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpiperidine-1-sulfonyl chloride
Reactant of Route 2
4-Methylpiperidine-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.